Profluthrin

Übersicht

Beschreibung

Synthesis Analysis

Profluthrin was developed in response to the trend toward the control of pests using fewer or smaller amounts of chemical agents . The exact synthesis process is proprietary information of Sumitomo Chemical Co., Ltd .Molecular Structure Analysis

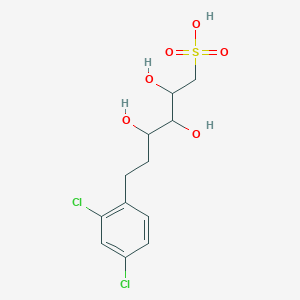

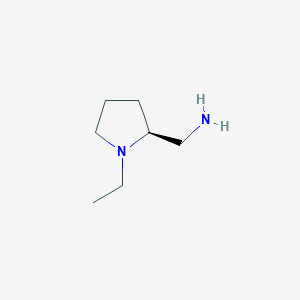

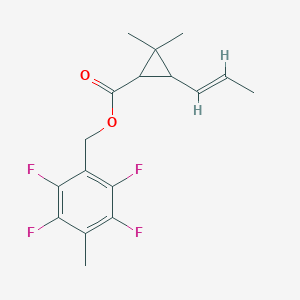

The molecular formula of Profluthrin is C17H18F4O2 . It has a mono-isotopic mass of 330.124298 Da . The structure consists of a cyclopropane carboxylate ester and a tetrafluoromethylphenyl group .Physical And Chemical Properties Analysis

Profluthrin has a molecular weight of 330.32 g/mol . It has a high vapor pressure and low mammalian toxicity . Other physical and chemical properties such as solubility, stability, and reactivity are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Moth Proofing

Profluthrin is a newly discovered insecticide that provides high efficacy against fabric pests . It has superior properties as an active ingredient of moth proofers . This makes it an excellent choice for moth proofing in various settings, from households to textile industries .

Insecticide for Sanitary Pests

Profluthrin has excellent activity against sanitary pests like flies, mosquitoes, and cockroaches . This makes it a valuable tool in public health and sanitation efforts, particularly in regions where these pests are prevalent .

Household Insecticide

Due to its high vapor pressure and low mammalian toxicity, Profluthrin is an ideal active ingredient for household insecticides . It’s been adopted by several companies for their household insecticide products .

Mosquito Repellents

Profluthrin has been widely used indoors as a mosquito repellent . Its high efficacy and low toxicity make it a safe and effective solution for preventing mosquito-borne diseases in homes .

Indoor Air Pollution Research

Profluthrin, along with other pyrethroids, is being studied for its contribution to indoor air pollution . Understanding the extent of intake by residents and the relative contribution of inhalation pathway is an important area of research .

Toxicology Research

Profluthrin is also used in toxicology research. Studies are being conducted to understand the potential carcinogenicity or reproductive toxicity of pyrethroids, including Profluthrin . This research is crucial for ensuring the safe use of these compounds in various applications .

Wirkmechanismus

Target of Action

Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .

Mode of Action

Profluthrin interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .

Biochemical Pathways

It is known that profluthrin disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .

Pharmacokinetics

It is known that profluthrin has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .

Result of Action

The molecular and cellular effects of Profluthrin’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, Profluthrin causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .

Action Environment

The action, efficacy, and stability of Profluthrin can be influenced by various environmental factors. For instance, Profluthrin has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: profluthrin (median 15%) . This suggests that the efficacy of Profluthrin can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Profluthrin | |

CAS RN |

223419-20-3 | |

| Record name | Profluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)